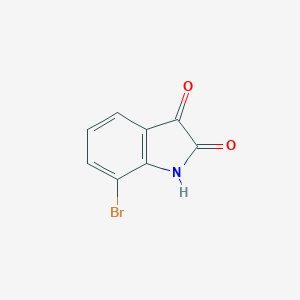

7-Bromoisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVKSIWBTJCXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367866 | |

| Record name | 7-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-74-9 | |

| Record name | 7-Bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromoisatin: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoisatin, a halogenated derivative of isatin, which serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] This document covers the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a precursor to kinase inhibitors and apoptosis inducers.

Chemical Structure and Identification

This compound, also known as 7-Bromo-1H-indole-2,3-dione, is a heterocyclic compound featuring an indole core bicyclic system with two carbonyl groups at positions 2 and 3, and a bromine atom substituted at position 7 of the aromatic ring.

Caption: 2D Chemical Structure of this compound.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [2] |

| CAS Number | 20780-74-9 | [2][3] |

| Molecular Formula | C₈H₄BrNO₂ | [2][3] |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2=O | [2][3] |

| InChI | InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| InChIKey | OCVKSIWBTJCXPV-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Properties

This compound typically appears as an orange to dark red crystalline powder.[1] It exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but is largely insoluble in water.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 226.03 g/mol | [2] |

| Monoisotopic Mass | 224.94254 Da | [2][4] |

| Melting Point | 191-203 °C | [3] |

| XLogP3 | 1.5 | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Appearance | Orange to amber to dark red powder/crystal | [1][3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | A spectrum is available for viewing. | [5] |

| ¹³C NMR | Data not explicitly found in search results. | |

| Mass Spectrometry | Predicted m/z: 225.94982 [M+H]⁺, 247.93176 [M+Na]⁺, 223.93526 [M-H]⁻ | [4] |

| FT-IR (KBr-Pellet) | Spectrum available from Wiley-VCH GmbH. | [2] |

| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. | [2] |

Synthesis and Reactivity

This compound is a synthetic compound not found in nature. It is typically prepared through the electrophilic bromination of isatin or via a Sandmeyer-type cyclization of a substituted aniline. Its reactive N-H bond and C3-carbonyl group make it an ideal starting material for generating a diverse library of derivatives.[1]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the general Sandmeyer methodology used for isatin synthesis.[6]

Materials:

-

2-Bromo-6-aminoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Sulfuric Acid

-

Sodium sulfate, anhydrous

-

Hydrochloric acid

-

Water

Procedure:

-

Isonitrosoacetanilide Formation: In a round-bottom flask, dissolve 2-bromo-6-aminoaniline in water and concentrated hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.

-

Heat the mixture and add a solution of hydroxylamine hydrochloride in water. Continue heating under reflux until a precipitate forms.

-

Cool the reaction mixture and collect the isonitroso-2'-bromo-6'-aminoacetanilide intermediate by filtration. Wash with water and dry.

-

Cyclization: Add the dried intermediate in batches to pre-warmed concentrated sulfuric acid (60-70 °C) with stirring.

-

After the addition is complete, heat the mixture carefully to around 80-90 °C and maintain for a short period until the cyclization is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The this compound product will precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Experimental Protocol: General Procedure for N-Alkylation of this compound

This protocol describes the substitution at the N1 position, a common first step for further derivatization.[1]

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

-

Add this compound (1.0 equiv.) and potassium carbonate (1.0-1.2 equiv.) to a round-bottom flask containing anhydrous DMF or acetone.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add the desired alkyl halide (1.1 equiv.) to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC, typically a few hours).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound derivative.

Biological Activity and Mechanism of Action

Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The halogenated C7 position, as in this compound, has been shown to enhance inhibitory potency against various biological targets.[1] A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7]

Multi-Kinase Inhibition and Apoptosis Induction

Derivatives of isatin have been developed as potent inhibitors of multiple protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2).[8] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis. The apoptotic pathway is often triggered via the intrinsic (mitochondrial) pathway, involving the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspase-3.[8]

Caption: Apoptosis induction by a multi-kinase inhibitor derived from isatin.[8]

Key Experimental Protocols

This compound is a key starting material for synthesizing libraries of compounds for screening. Below are typical protocols for evaluating the biological activity of its derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase using a luminescence-based assay.[6][7]

Materials:

-

Kinase of interest (e.g., CDK2, EGFR)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity).

-

Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its peptide substrate.

-

Add the kinase/substrate mix to all wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and detect kinase activity by adding the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP. Incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases in cells treated with this compound derivatives, indicating apoptosis induction.[9][10][11]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compounds (derivatives of this compound)

-

Apoptosis-inducing agent (e.g., Staurosporine) for positive control

-

Caspase-Glo® 3/7 Assay System (or similar) containing a luminogenic caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin)

-

White-walled, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control). Incubate for a predetermined time (e.g., 24-48 hours).

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. Mix gently by orbital shaking. The reagent contains a detergent to lyse the cells and the pro-luminescent substrate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

-

Data Analysis: Normalize the luminescence readings to the negative control to determine the fold-increase in caspase activity for each treatment condition.

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold. Its predictable reactivity at multiple sites allows for the creation of diverse chemical libraries. The demonstrated potential of its derivatives to act as potent multi-kinase inhibitors that can induce apoptosis in cancer cells underscores its importance for drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel this compound-based compounds as potential therapeutic agents.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H32843.03 [thermofisher.com]

- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 7-BROMO-1H-INDOLE-2,3-DIONE(20780-74-9) 1H NMR [m.chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Synthesis of 7-Bromoindole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-Bromoindole-2,3-dione (also known as 7-bromoisatin), a valuable heterocyclic building block in medicinal chemistry and drug development. The unique reactivity of the isatin scaffold, particularly at the C7 position, allows for the generation of diverse molecular architectures with a wide range of biological activities.[1] This document details established synthetic routes, provides comparative quantitative data, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of 7-Bromoindole-2,3-dione is predominantly achieved through two reliable methods: the Sandmeyer isatin synthesis and a two-step process involving the formation and subsequent cyclization of an N-substituted hydroxyiminoacetamide intermediate. Direct bromination of the parent indole-2,3-dione (isatin) is generally not a preferred method due to regioselectivity challenges.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classical and robust method for the preparation of isatins and their derivatives from anilines.[2] This two-step one-pot reaction involves the formation of an α-(hydroxyimino)acetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to yield the isatin. For the synthesis of 7-Bromoindole-2,3-dione, the starting material is 2-bromoaniline.

Reaction Scheme:

Caption: Sandmeyer synthesis of 7-Bromoindole-2,3-dione.

Quantitative Data:

| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| 2-Bromoaniline | Chloral hydrate, Hydroxylamine hydrochloride, Conc. H₂SO₄ | Step 1: Heating aqueous solution. Step 2: Heating in conc. H₂SO₄. | 74% | [3] |

Experimental Protocol: Sandmeyer Synthesis of 7-Bromoindole-2,3-dione [3]

Step 1: Synthesis of N-(2-bromophenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.

-

Add a solution of 2-bromoaniline (1.0 eq) in water containing concentrated hydrochloric acid.

-

To this mixture, add an aqueous solution of hydroxylamine hydrochloride (3.0 eq).

-

Heat the reaction mixture to between 80-100°C for approximately 2 hours. A precipitate of N-(2-bromophenyl)-2-(hydroxyimino)acetamide will form.

-

Cool the mixture and filter to collect the crude intermediate. Wash with water and dry.

Step 2: Cyclization to 7-Bromoindole-2,3-dione

-

Carefully and with stirring, heat concentrated sulfuric acid to 60°C in a flask equipped with a thermometer.

-

Add the dried N-(2-bromophenyl)-2-(hydroxyimino)acetamide (1.0 eq) portion-wise, ensuring the temperature is maintained between 60-65°C.

-

After the addition is complete, heat the mixture to 80°C for a short period (e.g., 15-30 minutes).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 7-Bromoindole-2,3-dione, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.

Two-Step Synthesis via N-(2-bromophenyl)-2-(hydroxyimino)acetamide

This method isolates the N-(2-bromophenyl)-2-(hydroxyimino)acetamide intermediate before proceeding to the cyclization step. This can sometimes offer better control and purity of the final product.

Reaction Scheme:

Caption: Two-step synthesis of 7-Bromoindole-2,3-dione.

Quantitative Data:

| Step | Starting Material | Key Reagents | Reaction Conditions | Yield |

| 1 | 2-Bromoaniline | Varies (e.g., with 2-(hydroxyimino)acetyl chloride) | Varies | Not specified |

| 2 | N-(2-bromophenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 90°C, 3 hours | 92% |

Experimental Protocol: Cyclization of N-(2-bromophenyl)-2-(hydroxyimino)acetamide

-

In a reaction vessel, carefully add N-(2-bromophenyl)-2-(hydroxyimino)acetamide (1.0 eq) in small portions to pre-heated concentrated sulfuric acid (e.g., 10 volumes) at 60°C.

-

After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it with continuous stirring for 3 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature and then slowly pour it into ice water.

-

A yellow precipitate of 7-Bromoindole-2,3-dione will form.

-

Collect the precipitate by filtration and dry to obtain the pure product.

Direct Bromination of Indole-2,3-dione (Isatin)

The direct bromination of isatin is a less common and more challenging route for the synthesis of this compound. Electrophilic aromatic substitution on the isatin ring is highly regioselective, with a strong preference for substitution at the C5 position. This is due to the directing effects of the amino and carbonyl groups on the aromatic ring.[3] While the formation of 5,7-dibromoisatin is possible, achieving selective monobromination at the C7 position is difficult and typically results in low yields.

Regioselectivity of Isatin Bromination:

Caption: Regioselectivity of isatin bromination.

Due to the lack of a reliable, high-yield protocol for the selective synthesis of 7-Bromoindole-2,3-dione via direct bromination, this method is not recommended for targeted synthesis.

Stolle Synthesis

The Stolle synthesis is another established method for preparing isatins and their derivatives.[2] It involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl₃) to yield the isatin.

General Reaction Scheme:

References

Spectroscopic Profile of 7-Bromoisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromoisatin (7-bromo-1H-indole-2,3-dione), a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound reveals characteristic signals for the aromatic and amine protons. The data presented below was recorded in DMSO-d6 at 300 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.33 | singlet | - | N-H |

| 7.79 | doublet | 8.1 | Ar-H |

| 7.52 | doublet | 7.2 | Ar-H |

| 7.02 | triplet | 7.5 | Ar-H |

Table 1: ¹H NMR Spectral Data for this compound.[1]

¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O (C2) | 180 - 185 |

| C=O (C3) | 158 - 163 |

| C-Br (C7) | 110 - 115 |

| Aromatic CHs | 115 - 140 |

| Quaternary Ar-C | 120 - 150 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. While a detailed peak list is not available, the expected characteristic absorption regions are outlined below. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a solid sample.[2]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200 | N-H | Stretching |

| ~1750 | C=O (ketone) | Stretching |

| ~1730 | C=O (lactam) | Stretching |

| ~1600, ~1470 | C=C | Aromatic ring stretching |

| Below 800 | C-Br | Stretching |

Table 3: Expected Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of this compound. The monoisotopic mass is calculated to be 224.94254 Da.[2] Experimental analysis using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) has identified the protonated molecular ion.

| m/z | Ion |

| 226.0 | [M+H]⁺ |

Table 4: Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz (or higher field) NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI), the this compound sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be further diluted and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source.

-

Analysis: The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions. For this compound, the protonated molecule [M+H]⁺ is typically observed in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Multifaceted Biological Activities of 7-Bromoisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged bicyclic indole-1H-2,3-dione core, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The introduction of a bromine atom at the 7-position of the isatin ring has been shown to significantly modulate the pharmacological properties of the resulting derivatives, leading to a surge in research focused on 7-bromoisatin-based compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity of this compound Derivatives

A significant body of research has highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds have demonstrated promising activity against lung, liver, breast, and other cancers. The primary mechanisms of action appear to involve the induction of apoptosis through caspase activation and the inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of this compound Spirooxindole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole 1 | A549 (Lung) | 12.5 | [1] |

| Spirooxindole 2 | HepG2 (Liver) | 15.2 | [1] |

| Spirooxindole 3 | MCF-7 (Breast) | 8.7 | [2] |

| Spirooxindole 4 | MDA-MB-231 (Breast) | 10.1 | [2] |

| Spirooxindole 5 | Caco-2 (Colon) | 55 | [3] |

| Spirooxindole 6 | HCT116 (Colon) | 51 | [3] |

Table 2: Anticancer Activity of this compound Schiff Base Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base 1 | A549 (Lung) | Not specified | [4] |

| Schiff Base 2 | MCF-7 (Breast) | Not specified | [4] |

Table 3: Anticancer Activity of this compound Thiosemicarbazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Thiosemicarbazone 1 | C6 (Glioma) | 9.08 - 10.59 | [5] |

| Thiosemicarbazone 2 | MCF-7 (Breast) | 7.02 - 9.08 | [5] |

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have emerged as a promising class of antimicrobial agents. They exhibit activity against a spectrum of Gram-positive and Gram-negative bacteria. The halogen at the C7 position is thought to enhance the inhibitory potency of these compounds.[6]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values in µg/mL) of various this compound derivatives.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Isatin Derivative 1 | E. coli | Not specified | [6] |

| Isatin Derivative 2 | S. aureus | Not specified | [6] |

| Thiosemicarbazone 1 | B. subtilis | 30 | [7] |

| Thiosemicarbazone 2 | E. coli | 30 | [7] |

| β-Isatin aldehyde-N,-thiocarbohydrazone 1 | Various | 12.5 - 400 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of this compound Schiff Bases:

A mixture of this compound (1 equivalent) and a primary amine (1 equivalent) is refluxed in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of glacial acetic acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.

General Procedure for the Synthesis of this compound Spiro[pyrrolidine-2,3'-oxindoles]:

A one-pot, three-component reaction is typically employed. This compound (1 equivalent), an α-amino acid (1 equivalent), and a dipolarophile (e.g., an activated alkene) are heated in a suitable solvent. The reaction proceeds via the in situ generation of an azomethine ylide from the amino acid and isatin, followed by a [3+2] cycloaddition reaction with the dipolarophile to yield the spiro-pyrrolidine oxindole.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method:

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Well Preparation: Wells are created in the agar using a sterile borer.

-

Compound Application: A specific volume of the this compound derivative solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under suitable conditions for the test organism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Broth Microdilution Method (for MIC Determination):

-

Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caspase-3 Activation Assay

Caspase-3 activity is a hallmark of apoptosis.

-

Cell Lysis: Cells treated with this compound derivatives are harvested and lysed to release cellular contents.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method (e.g., Bradford assay) for normalization.

-

Caspase-3 Activity Measurement: The lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

-

Detection: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. The increase in caspase-3 activity is calculated relative to untreated control cells.

Visualizing the Pathways and Processes

Synthesis Workflow of this compound Derivatives```dot

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Structure-Activity Relationship Logic

Caption: Logical relationship between structure modifications and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. public.pensoft.net [public.pensoft.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. nano-ntp.com [nano-ntp.com]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of 7-Bromoisatin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Bromoisatin

This compound (7-bromo-1H-indole-2,3-dione) is a halogenated derivative of isatin. The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] this compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] Its utility in pharmaceutical development, especially in the creation of potential anti-cancer drugs that may inhibit specific enzymes involved in tumor growth, underscores the importance of understanding its fundamental physicochemical properties, such as solubility.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. Therefore, experimental determination of its solubility in various solvents is a necessary step for any research or development involving this compound. The following sections detail the standard methodologies for such determinations.

For context, the parent compound, isatin, is known to be soluble in organic solvents like ethanol and chloroform. It is also slightly soluble in ethanol and ethyl acetate.[2] Given the structural similarity, it can be inferred that this compound will exhibit some degree of solubility in polar organic solvents. However, the presence of the bromine atom increases the molecule's lipophilicity, which may influence its solubility profile compared to the parent isatin.

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[3][4] This method, considered a "gold standard," involves creating a saturated solution of the compound and then measuring its concentration.[3]

Isothermal Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[5][6]

-

Quantification: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration within the linear range of the chosen analytical method. Determine the concentration of this compound in the diluted sample using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][7]

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Analytical Methods for Quantification

3.2.1. UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of wavelengths to identify the λmax.[8]

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[9]

-

Analyze the Sample: Measure the absorbance of the diluted, saturated sample at the λmax. Use the calibration curve to determine the concentration of this compound in the diluted sample.[8]

-

Calculate Solubility: Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[2]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and a detector (e.g., UV detector set at the λmax of this compound) that can effectively separate this compound from any potential impurities.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to generate a calibration curve.[10]

-

Analyze the Sample: Inject the diluted, saturated sample into the HPLC system and record the peak area for this compound.

-

Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility.[2]

Visualizing Experimental Workflows and Biological Context

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.

Proposed Mechanism of Action for Isatin Derivatives in Cancer

While a specific signaling pathway for this compound is not yet fully elucidated, isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagram below provides a conceptual overview of these general pathways.

Conclusion

Understanding the solubility of this compound in common organic solvents is a prerequisite for its effective use in research and drug development. Although specific quantitative data is currently lacking in the public domain, this guide provides detailed, established protocols for its experimental determination. The isothermal shake-flask method, coupled with either UV-Vis or HPLC analysis, offers a reliable means to generate the necessary solubility data. Armed with this information, researchers can confidently proceed with solvent selection for synthesis, purification, formulation, and biological screening of this compound and its derivatives, thereby advancing the exploration of their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. rjptonline.org [rjptonline.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 7-Bromoisatin (CAS number 20780-74-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisatin, an indole dione derivative with the CAS number 20780-74-9, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom at the 7-position of the isatin core, impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its emerging role as a scaffold for the development of potent therapeutic agents. The isatin core itself is a privileged structure in medicinal chemistry, known to be a component in a variety of bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity.[2]

Chemical and Physical Properties

This compound is an orange to dark red crystalline powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20780-74-9 | [4] |

| Molecular Formula | C₈H₄BrNO₂ | [4] |

| Molecular Weight | 226.03 g/mol | [4] |

| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [4] |

| Synonyms | 7-Bromoindole-2,3-dione, 7-Bromoindoline-2,3-dione | [3][4] |

| Melting Point | 191-198 °C | |

| Appearance | Orange to amber to dark red powder/crystal | [3] |

| Solubility | Slightly soluble | |

| InChI Key | OCVKSIWBTJCXPV-UHFFFAOYSA-N | |

| SMILES | Brc1cccc2C(=O)C(=O)Nc12 |

Spectral Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.33 (s, 1H), 7.79 (d, J = 8.1 Hz, 1H), 7.52 (d, J = 7.2 Hz, 1H), 7.02 (t, J = 7.5 Hz, 1H) | [5] |

| LC-MS (ESI) | Calculated mass: 224.9; Observed mass: 226.0 [M+H]⁺ | [5] |

| Infrared (IR) | Available, typically showing characteristic C=O and N-H stretching frequencies. | [4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Sandmeyer methodology starting from 2-bromoaniline. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

-

Ice

Procedure:

Step 1: Synthesis of N-(2-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide derivative)

-

In a 1 L flask, dissolve 115 g of chloral hydrate in 250 mL of water.

-

Add a solution of 220 g of anhydrous sodium sulfate in 500 mL of water.

-

In a separate flask, dissolve 86 g of 2-bromoaniline in a mixture of 65 mL of concentrated hydrochloric acid and 400 mL of water.

-

Add the 2-bromoaniline solution to the chloral hydrate/sodium sulfate solution with stirring.

-

In another flask, dissolve 110 g of hydroxylamine hydrochloride in 250 mL of water.

-

Heat the combined aniline mixture to boiling and add the hydroxylamine hydrochloride solution.

-

Continue to boil the mixture for 1-2 minutes until a yellow precipitate forms.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath.

-

Collect the yellow precipitate by filtration, wash with cold water, and dry. The yield of N-(2-bromophenyl)-2-hydroxyiminoacetamide is typically around 85%.

Step 2: Cyclization to this compound

-

Carefully and slowly add 100 g of the dried N-(2-bromophenyl)-2-hydroxyiminoacetamide from Step 1 to 500 g of concentrated sulfuric acid, keeping the temperature below 60-70 °C with external cooling.

-

Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Allow the mixture to stand for a period of time to allow for complete precipitation.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid to obtain this compound. A typical yield for this step is around 92%.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

Biological Activities and Potential Therapeutic Applications

Isatin and its derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of many such compounds.[3] The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases, which are critical targets in cancer and other diseases.

Anticancer Activity

Caspase Inhibition

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death).[8] The isatin scaffold has been identified as a potent inhibitor of caspases, particularly caspase-3 and caspase-7.[9][10] Isatin sulfonamides, for example, have shown significant inhibitory activity against these executioner caspases. The inhibition of caspases by isatin derivatives is often reversible and involves the interaction of the isatin carbonyl group with the cysteine thiol in the enzyme's active site.[9]

Experimental Protocol: Caspase-3/7 Inhibition Assay

A common method to assess the inhibitory activity of compounds against caspases involves a fluorometric assay.

Materials:

-

Recombinant human caspase-3 or caspase-7

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

This compound (dissolved in DMSO)

-

Microplate reader with fluorescence capabilities (λex = ~360 nm, λem = ~460 nm)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the recombinant caspase-3 or caspase-7 enzyme to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-DEVD-AMC.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the active caspase.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][11]

The following diagram outlines the workflow for a typical caspase inhibition assay.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, diabetes, and cancer.[12] Isatin derivatives have been identified as inhibitors of GSK-3β.[6] While specific IC₅₀ values for this compound are not widely reported, the isatin scaffold provides a promising starting point for the development of novel GSK-3β inhibitors.

Experimental Protocol: GSK-3β Kinase Assay

A common method to assess GSK-3β inhibition is a luminescent kinase assay that measures ATP consumption.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

-

White-walled microplates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a white-walled microplate, add the GSK-3β enzyme, the substrate, and the diluted this compound solutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the enzyme activity) using a luminescent detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.

-

Record the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][12]

Signaling Pathways

Isatin derivatives are known to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. While the specific effects of this compound are yet to be fully elucidated, the isatin scaffold has been shown to impact the PI3K/Akt/mTOR and ERK/MAPK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers. Isatin derivatives have been shown to inhibit this pathway at various points.

ERK/MAPK Pathway

The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[14]

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its role as a precursor to potent anticancer agents, caspase inhibitors, and kinase inhibitors highlights its significance in drug discovery and development. The synthetic accessibility of this compound, coupled with the known biological activities of the isatin core, makes it a compound of high interest for further investigation. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound itself, as well as on the rational design of novel derivatives with enhanced potency and selectivity for various therapeutic targets. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on studies involving this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-BROMO-1H-INDOLE-2,3-DIONE | 20780-74-9 [chemicalbook.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 9. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. promega.com [promega.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 7-Bromoisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoisatin, a halogenated derivative of isatin, is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique physicochemical properties and reactivity make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is an orange to red crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrNO₂ | [2][3][4] |

| Molecular Weight | 226.03 g/mol | [2][3] |

| Appearance | Orange to amber to dark red powder/crystal | [1][5] |

| Melting Point | 191-198 °C | [2] |

| CAS Number | 20780-74-9 | [2][3][6] |

| Solubility | Slightly soluble in dimethylformamide (DMF). | [6] |

| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [3] |

| Synonyms | 7-Bromoindole-1H-2,3-dione, 7-Bromoindoline-2,3-dione | [3][6] |

Spectral Data:

-

Infrared (IR) Spectroscopy: As an isatin derivative, the IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching of the lactam, two carbonyl (C=O) stretching vibrations (one for the ketone and one for the lactam), and C-Br stretching. Commercially available spectra confirm the presence of these functional groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the isatin core. The chemical shifts and coupling constants of the aromatic protons will be influenced by the presence of the bromine atom and the bicyclic ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the other carbons of the indole ring.

-

-

UV-Vis Spectroscopy: The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands characteristic of the extended π-system of the isatin core.

Experimental Protocols

Synthesis of this compound via Sandmeyer Synthesis

The Sandmeyer synthesis is a classical and adaptable method for the preparation of isatins from anilines. The following protocol is adapted from established procedures for the synthesis of brominated isatins and can be used to synthesize this compound starting from 2-bromoaniline.

Experimental Workflow for Sandmeyer Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, prepare a mixture of 2-bromoaniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) in water.

-

To this stirred suspension, add a solution of chloral hydrate (1.1 equivalents) in water.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the mixture, and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to yield the crude isonitrosoacetanilide intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to 7-Bromo-1H-indole-2,3-dione (this compound)

-

Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate from Step 1 to pre-heated concentrated sulfuric acid (a suitable excess) while maintaining the temperature between 60-80 °C.

-

After the addition is complete, heat the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated crude this compound by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

N-Alkylation of this compound

The N-H group of the isatin core can be readily alkylated to introduce various substituents, which can significantly modulate the biological activity of the molecule.

General Procedure for N-Alkylation:

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).

-

Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period at room temperature to form the isatin anion.

-

Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Schiff Base Formation with this compound

The reactive C3-carbonyl group of isatins readily undergoes condensation reactions with primary amines to form Schiff bases, which are an important class of compounds with diverse biological activities.

General Procedure for Schiff Base Formation:

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If necessary, the product can be further purified by recrystallization.

Biological Activity and Potential Mechanisms of Action

Isatin and its derivatives, including halogenated analogs like this compound, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have demonstrated the potential of isatin derivatives as anticancer agents.[7][8] Their mechanisms of action are often multifactorial and can include:

-

Inhibition of Protein Kinases: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[7]

-

Induction of Apoptosis: Many isatin-based compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[7]

-

Anti-angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

While the specific signaling pathways affected by this compound have not been extensively elucidated, isatin derivatives are known to modulate key cancer-related pathways. A potential (though not yet confirmed for this compound specifically) mechanism of action could involve the inhibition of signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt pathway.

Hypothetical Signaling Pathway Inhibition by an Isatin Derivative

Caption: Potential inhibition of the PI3K/Akt pathway.

Antimicrobial Activity

Isatin derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi.[9] One potential mechanism for the antibacterial activity of isatins is the inhibition of essential bacterial enzymes. For instance, isatins have been identified as inhibitors of N5-cair synthetase, an enzyme involved in the de novo purine biosynthesis pathway in bacteria.[2] By disrupting this pathway, isatins can inhibit bacterial growth. The presence of the bromine atom at the 7-position may enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency.[9]

Conclusion

This compound is a valuable building block in medicinal chemistry with a range of interesting biological properties. Its straightforward synthesis and the reactivity of its isatin core allow for the generation of diverse libraries of compounds for drug discovery programs. While further research is needed to fully elucidate its specific mechanisms of action and to obtain detailed spectral characterization, the existing data highlight the potential of this compound as a scaffold for the development of new anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 20780-74-9 [sigmaaldrich.com]

- 3. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin and its analogues, detailed experimental protocols for their synthesis, a compilation of their diverse biological activities with a focus on anticancer, antiviral, and anticonvulsant properties, and an exploration of their mechanisms of action through key signaling pathways.

The isatin core, with its fused aromatic and five-membered rings containing two carbonyl groups, offers a unique platform for chemical modification.[4][5] This structural versatility has led to the synthesis of a vast library of analogues, including Schiff bases, thiosemicarbazones, and N-substituted derivatives, each exhibiting a distinct pharmacological profile.[6][7] Isatin and its derivatives are known to interact with a wide array of biological targets, including kinases, proteases, and tubulin, leading to a broad spectrum of therapeutic effects.[8][9][10][11] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel isatin-based therapeutics.

Discovery and Historical Milestones

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance.

-

1840-1841: The Dawn of Isatin Chemistry Otto Linné Erdmann and Auguste Laurent are credited with the first isolation of isatin through the oxidation of indigo dye using nitric acid and chromic acids.[2][3][12] This discovery laid the foundation for the exploration of a new class of heterocyclic compounds.

-

Late 19th Century: Elucidation of Structure and Early Synthesis The pioneering work of Adolf von Baeyer in the late 19th century was instrumental in elucidating the structure of isatin and developing early synthetic routes. His research on indigo and its derivatives significantly advanced the field of organic chemistry.

-

Mid-20th Century: Emergence as a Pharmacophore The therapeutic potential of isatin analogues began to be recognized in the mid-20th century. A significant breakthrough was the development of isatin-β-thiosemicarbazone (methisazone) as an antiviral agent, which spurred further investigations into the medicinal applications of this scaffold.

Synthetic Methodologies: A Practical Guide

The versatility of the isatin core is matched by the variety of synthetic methods developed for its preparation and modification. This section provides detailed experimental protocols for the synthesis of key isatin analogues.

The Sandmeyer Synthesis of Isatin

One of the oldest and most straightforward methods for synthesizing the isatin core is the Sandmeyer reaction.[8][9]

Experimental Protocol: Sandmeyer Isatin Synthesis

-

Preparation of the α‐isonitrosoacetanilide: A solution of chloral hydrate and a primary arylamine (e.g., aniline) is reacted with hydroxylamine hydrochloride in aqueous sodium sulfate.

-

Cyclization: The resulting α‐isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the isatin ring.[8]

Synthesis of N-Substituted Isatin Analogues

Modification at the N-1 position of the isatin ring is a common strategy to modulate biological activity.

Experimental Protocol: N-Methylation of Isatin [6][12]

-

Deprotonation: Isatin (1.0 mmol) is dissolved in a suitable solvent such as DMF (5 mL). A base, typically potassium carbonate (1.3 mmol), is added to the solution to deprotonate the acidic N-H group, forming the isatin anion.

-

Nucleophilic Substitution: Methyl iodide (4.0 mmol) is added to the reaction mixture. The isatin anion acts as a nucleophile, attacking the methyl iodide and displacing the iodide to form N-methylisatin.

-

Workup and Purification: The reaction mixture is heated under reflux and monitored by TLC. Upon completion, the mixture is cooled and poured into ice water to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Synthesis of C5-Substituted Isatin Analogues

Substitution on the benzene ring of the isatin core can significantly influence the pharmacological properties of the resulting analogues.

Experimental Protocol: Synthesis of 5-Bromoisatin [8][13]

-

Reaction Setup: Isatin (10 mmol) is dissolved in glacial acetic acid. Pyridinium bromochromate (PBC) (12 mmol) is suspended in glacial acetic acid and added to the isatin solution.

-

Bromination: The reaction mixture is heated on a water bath with constant stirring. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is poured into cold water and extracted with ether. The combined organic extracts are washed with aqueous sodium bicarbonate and water, then dried over sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to yield 5-bromoisatin.

Synthesis of Isatin Schiff Bases and Thiosemicarbazones

The carbonyl group at the C-3 position of isatin is highly reactive and readily undergoes condensation reactions to form Schiff bases and thiosemicarbazones, two classes of derivatives with significant biological activities.

Experimental Protocol: Synthesis of an Isatin Schiff Base [13]

-

Condensation Reaction: Equimolar quantities of a 5-substituted isatin (e.g., 5-bromoisatin) and an aromatic amine (e.g., 4-aminoacetophenone) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added.

-

Reaction and Isolation: The reaction mixture is refluxed and the progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration, dried, and recrystallized from ethanol.

Experimental Protocol: Synthesis of an Isatin-3-thiosemicarbazone [14]

-

Reaction Setup: Isatin (or a substituted derivative) and a thiosemicarbazide are mixed in equimolar amounts in ethanol.

-

Condensation: A few drops of glacial acetic acid are added, and the mixture is refluxed.

-

Isolation: Upon cooling, the isatin-β-thiosemicarbazone product precipitates and is collected by filtration.

Biological Activities and Therapeutic Potential

Isatin analogues have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery. This section summarizes their key therapeutic applications, supported by quantitative data.

Anticancer Activity

Isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.[10][15]

Table 1: Anticancer Activity of Selected Isatin Analogues

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |

| Isatin-based Hydrazone (4j) | MCF-7 | 1.51 | CDK2 | [16] |

| Isatin-based Hydrazone (4k) | MCF-7 | 3.56 | CDK2 | [16] |

| Isatin-triazole Hydrazone (16) | MCF-7 | 6.22 | MARK4 | [10] |

| Isatin-triazole Hydrazone (16) | MDA-MB-435s | 9.94 | MARK4 | [10] |

| Isatin-triazole Hydrazone (16) | HepG2 | 8.14 | MARK4 | [10] |

| Isatin-indole Conjugate (17) | ZR-75 | 0.74 | - | [15] |

| Isatin-indole Conjugate (17) | HT-29 | 2.02 | - | [15] |

| Isatin-indole Conjugate (17) | A-549 | 0.76 | - | [15] |

| Isatin-thiazolidinone (133) | A549 | 5.32 | VEGFR-2 | [15] |

| Isatin-thiazolidinone (133) | PC3 | 35.1 | VEGFR-2 | [15] |

| Isatin-thiazolidinone (133) | MCF-7 | 4.86 | VEGFR-2 | [15] |

| Isatin-thiazolidinone (46) | - | 69.1 nM | VEGFR-2 | [17] |

| Isatin-thiazolidinone (47) | - | 85.8 nM | VEGFR-2 | [17] |

| Isatin-based Scaffold (IC) | MCF-7 | 19.07 | CDK1, CDK2 | [18] |

| Isatin-based Scaffold (IC) | PC-3 | 41.17 | CDK1, CDK2 | [18] |

| 5,7-dibromoisatin analog (30d) | - | - | Tubulin Polymerization | [7] |

| 5,7-dibromoisatin analog (30e) | - | - | Tubulin Polymerization | [7] |

| 5-methyl-N-(1-propyl)isatin | NCI/ADR-RES | 52 nM | Tubulin Assembly | [9] |

| Isatin-based Sulfonamide | HCT-116 | 0.34 nM | FGFR, VEGFR-2, RET | [15] |

A primary mechanism of the anticancer activity of isatin analogues is the inhibition of various protein kinases that are crucial for cancer cell signaling.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Isatin derivatives have been shown to inhibit VEGFR-2, thereby blocking this critical process.[19][20][21]

-